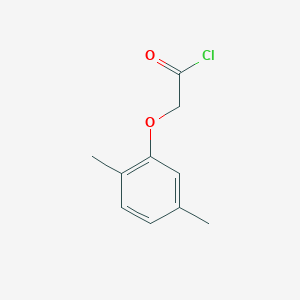
(2,5-Dimethylphenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dimethylphenoxy)acetyl chloride can be synthesized through the reaction of (2,5-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining the temperature at around 40-50°C and ensuring the exclusion of moisture to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the product. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenoxy)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2,5-dimethylphenoxy)acetic acid and hydrochloric acid.
Reduction: It can be reduced to (2,5-dimethylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane, chloroform
Conditions: Reflux, inert atmosphere, anhydrous conditions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
(2,5-Dimethylphenoxy)acetic acid: Formed by hydrolysis
Scientific Research Applications
(2,5-Dimethylphenoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and intermediates.
Material Science: It is employed in the preparation of polymers and advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and synthetic molecules .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetyl chloride: Lacks the methyl substitutions on the phenyl ring.
(2,5-Dimethoxyphenyl)acetyl chloride: Contains methoxy groups instead of methyl groups on the phenyl ring.
Benzoyl chloride: Contains a benzoyl group instead of a phenoxyacetyl group.
Uniqueness
(2,5-Dimethylphenoxy)acetyl chloride is unique due to the presence of methyl groups at the 2 and 5 positions on the phenyl ring. These substitutions can influence the reactivity and steric properties of the compound, making it distinct from other acyl chlorides .
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBNAKYIAIQFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
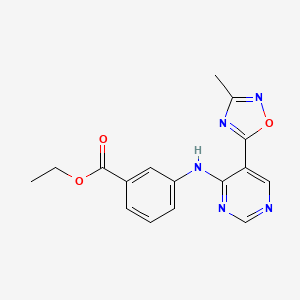
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2393517.png)
![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)
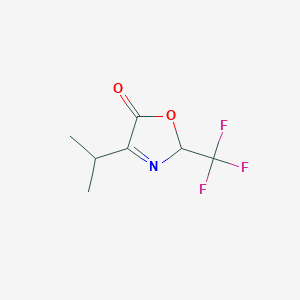

![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B2393528.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)
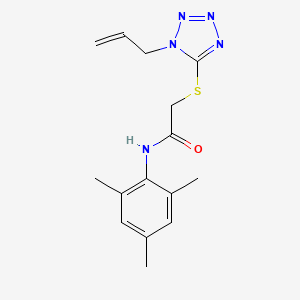
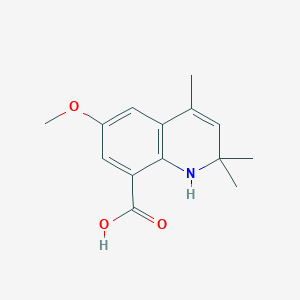
![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)
![6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393537.png)
